molecular formula C16H14F3N7O3 B12386118 CD38 inhibitor 3

CD38 inhibitor 3

Cat. No.: B12386118
M. Wt: 409.32 g/mol
InChI Key: HETNKTFSCIEHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CD38 inhibitor 3 typically involves the preparation of 8-amino-N1-inosine 5′-monophosphate derivatives. The synthetic route starts with adenine, which undergoes a series of chemical reactions to form the desired inhibitor. . The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

CD38 inhibitor 3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and pressure are carefully controlled to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the inhibitor, while substitution reactions may introduce new functional groups that enhance the inhibitor’s activity .

Properties

Molecular Formula

C16H14F3N7O3

Molecular Weight

409.32 g/mol

IUPAC Name

2-imidazol-1-yl-N-[2-(2-methoxyethoxy)pyrimidin-5-yl]-6-(trifluoromethyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C16H14F3N7O3/c1-28-4-5-29-15-21-7-10(8-22-15)23-13(27)11-6-12(16(17,18)19)25-14(24-11)26-3-2-20-9-26/h2-3,6-9H,4-5H2,1H3,(H,23,27)

InChI Key

HETNKTFSCIEHQT-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC=C(C=N1)NC(=O)C2=CC(=NC(=N2)N3C=CN=C3)C(F)(F)F

Origin of Product

United States

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